molecular formula C8H6Cl2O2S B1334662 2-(2,3-Dichlorophenylthio)Acetic Acid CAS No. 6390-19-8

2-(2,3-Dichlorophenylthio)Acetic Acid

Cat. No.: B1334662
CAS No.: 6390-19-8
M. Wt: 237.1 g/mol
InChI Key: NEXGUAUTGPGLCE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenylthio)Acetic Acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenylthio)Acetic Acid typically involves the reaction of 2,3-dichlorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2,3-dichlorothiophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents such as ethanol or water to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorophenylthio)Acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenylthio)Acetic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenylthio)Acetic Acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetic Acid
  • 2,3-Dichlorophenylacetic Acid
  • 2,4-Dichlorophenoxyacetic Acid

Comparison: 2-(2,3-Dichlorophenylthio)Acetic Acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGUAUTGPGLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384209
Record name [(2,3-Dichlorophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6390-19-8
Record name [(2,3-Dichlorophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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